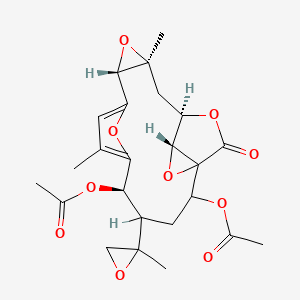

Bipinnatin C

説明

Bipinnatin C is a diterpenoid compound isolated from the Caribbean gorgonian coral Pseudopterogorgia bipinnata . It belongs to the cembrane class of furanocembranoids, characterized by a 14-membered macrocyclic ring with oxygenated functional groups. Structurally, Bipinnatin C (molecular weight: 460.48 g/mol, CAS: 123483-20-5) lacks the α,β-unsaturated carbonyl moiety at C15–C17 present in its analogs Bipinnatins A, B, and D . This structural difference correlates with its reduced cytotoxicity against P388 murine tumor cells (IC₅₀: 46.6 μg/mL) compared to Bipinnatins A (0.9 μg/mL), B (3.2 μg/mL), and D (1.5 μg/mL) . Bipinnatin C also acts as a neurotoxin, irreversibly inhibiting nicotinic acetylcholine receptors (nAChRs) by covalently binding to the α-subunit tyrosine-190 residue, though with lower potency than Bipinnatin B .

特性

分子式 |

C24H28O10 |

|---|---|

分子量 |

476.5 g/mol |

IUPAC名 |

[(5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16?,18-,19+,20-,22+,23?,24?/m1/s1 |

InChIキー |

FXDXTJXKPXLNSW-IZPJRHLFSA-N |

異性体SMILES |

CC1=C2[C@@H](C(CC(C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

正規SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The total synthesis of Bipinnatin C involves several key steps, including oxidation, ring closure, and isomerization. One of the notable synthetic routes includes the use of hydrogen peroxide for nucleophilic epoxidation, followed by selective oxidation using m-chloroperbenzoic acid (m-CPBA) to form the furan and butenolide within the 14-membered ring .

Industrial Production Methods

Industrial production methods for Bipinnatin C are not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.

化学反応の分析

Types of Reactions

Bipinnatin C undergoes various chemical reactions, including:

Oxidation: Utilizes reagents like hydrogen peroxide and m-CPBA.

Reduction: Can be achieved using triethylsilane.

Substitution: Involves reagents such as methanol under acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Triethylsilane.

Substitution: Methanol under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of Bipinnatin C, such as rubifolide and other furanocembranoid derivatives .

科学的研究の応用

Bipinnatin C has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in marine biology and its interactions with marine organisms.

Medicine: Studied for its potential as a neurotoxin and its effects on nicotinic acetylcholine receptors.

作用機序

Bipinnatin C exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This inhibition is unique because it selectively targets one of the two acetylcholine-binding sites on the receptor, making it a valuable tool for pharmacological investigations .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key comparisons between Bipinnatin C and related compounds:

Mechanistic and Stability Comparisons

Binding Affinity and Stability :

- Bipinnatin C and Bipinnatin B both target nAChRs, but Bipinnatin B exhibits higher affinity due to its α,β-unsaturated carbonyl group, which enhances covalent binding to Tyr-190 .

- In molecular dynamics (MD) simulations, Bipinnatin-InlA complexes showed transient instability (RMSD deviation at 20–70 ns) but recovered stability, whereas Epispongiadiol-InlA complexes maintained consistent RMSD (0.3 nm) over 100 ns, suggesting superior structural compatibility .

- ADMET and Toxicity: Bipinnatin C and Bipinnatin B fall under toxicity class II (moderate risk), while Epispongiadiol and most other terpenoids are class III (low risk) . Bipinnatin C lacks antibacterial activity, unlike Epispongiadiol and other cembranoids, which may reflect its reduced electrophilic reactivity .

Biosynthetic Relationships :

Key Research Findings

Cytotoxicity : The α,β-unsaturated carbonyl group is a key pharmacophore for antitumor activity. Its absence in Bipinnatin C results in >50-fold lower potency compared to Bipinnatins A and D .

Neurotoxicity : Bipinnatin B’s higher potency over C (IC₅₀: 1.5 vs. >10 μM) underscores the importance of the C15–C17 electrophilic moiety in nAChR inhibition .

Synthetic Accessibility : Bipinnatin J has been synthesized via stereoselective macrocyclization, enabling studies on its photochemical conversion to intricarene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。